2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
The compound 2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, a heterocyclic scaffold known for its stability and diverse bioactivity . The substituent at the nitrogen atom consists of a 2-oxoethyl group linked to a 2,6-dimethylpiperidine moiety. Piperidine derivatives are frequently employed in medicinal chemistry due to their ability to modulate lipophilicity, solubility, and target interactions .
Properties
IUPAC Name |
2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-6-5-7-12(2)18(11)15(19)10-17-16(20)13-8-3-4-9-14(13)23(17,21)22/h3-4,8-9,11-12H,5-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDXXXWLBHWUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of isothiazole derivatives, characterized by a benzo[d]isothiazole core with a piperidine moiety. Its chemical formula is , and it features a unique arrangement conducive to various biological interactions.
Research indicates that compounds similar to this one often interact with multiple biological targets, including:
- Enzyme Inhibition : Many isothiazole derivatives have been shown to inhibit various enzymes, which can lead to antitumor or antimicrobial effects.
- Receptor Modulation : The compound may act on neurotransmitter receptors, potentially influencing mood and anxiety.
- DNA Interaction : Like other compounds in its class, it may bind to DNA and inhibit replication or transcription processes.
Biological Activity Overview
Antitumor Efficacy
A study investigated the antitumor properties of the compound using human lung cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation:
- Cell Lines Tested : A549, HCC827, NCI-H358
- Assays Used : MTS cytotoxicity and BrdU proliferation assays
- Findings :
- A549 IC50 = 6.26 ± 0.33 μM
- HCC827 IC50 = 6.48 ± 0.11 μM
- NCI-H358 IC50 = 20.46 ± 8.63 μM
These findings suggest substantial potential for further development as an anticancer agent.
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : Showed significant inhibition at concentrations lower than traditional antibiotics.
This highlights its potential as an alternative treatment option in combating resistant bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of isothiazole derivatives is often influenced by structural modifications. For this compound:
- The presence of the piperidine ring enhances lipophilicity, improving cellular uptake.
- Substituents on the benzo ring can modulate receptor affinity and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Diversity
The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core is highly modifiable. Key analogues include:
Substituents with Aromatic/Alkyl Chains
- 2-(5-(3-Chlorobenzylamino)pentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Compound 42): Substituent: A pentyl chain terminated with a 3-chlorobenzylamino group. Molecular Weight: 392.90 g/mol; Yield: 50% .
- 2-(5-(2-Fluorobenzylamino)pentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Substituent: Similar pentyl chain but with a 2-fluorobenzylamino group. Yield: 20%, significantly lower than Compound 42, indicating synthetic challenges with fluorinated intermediates .
Halogenated and Heterocyclic Derivatives
WAY-604603 (2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide) :
- 2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Substituent: Piperazine-pyrimidine hybrid.
Physicochemical and Application-Based Differences
Solubility and Stability
Q & A
Q. Q1: What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
Answer: The compound contains a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, a 2,6-dimethylpiperidine moiety, and a ketone-linked ethyl group. The sulfone group (1,1-dioxide) enhances electrophilicity, facilitating nucleophilic substitutions, while the piperidine ring contributes to steric effects and potential hydrogen-bonding interactions. For synthesis, multi-step protocols involving alkylation of the piperidine nitrogen, followed by coupling with the benzoisothiazole scaffold, are common. Key reagents include chloroacetylating agents and catalysts like triethylamine for deprotonation .
Q. Table 1: Common Synthetic Routes
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperidine alkylation | 2-bromoacetophenone, K₂CO₃, DMF | 65–72 | |
| 2 | Sulfonation | SOCl₂, H₂O₂, CHCl₃ | 80–85 | |
| 3 | Cyclization | NaH, THF, 60°C | 55–60 |
Q. Q2: How can researchers validate the purity and identity of this compound during synthesis?
Answer: Use orthogonal analytical methods:
- HPLC-UV/MS : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>98%) .
- ¹H/¹³C NMR : Confirm the presence of the piperidine methyl groups (δ 1.2–1.4 ppm) and sulfone resonances (δ 3.8–4.1 ppm) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfone oxygen) .
Advanced Research Questions
Q. Q3: What experimental strategies can address discrepancies in biological activity data across structural analogs?
Answer: Contradictions in activity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Steric effects : Compare analogs with bulkier substituents (e.g., 4-chlorophenyl vs. 3-methoxybenzyl) using molecular docking to assess binding pocket compatibility .
- Metabolic stability : Conduct stability assays in liver microsomes (e.g., rat/human S9 fractions) to evaluate degradation pathways linked to the piperidine or sulfone groups .
- Data normalization : Use PubChem BioAssay datasets (AID 504904) to cross-reference activity trends for benzoisothiazole derivatives .
Q. Table 2: Comparative Bioactivity of Analogs
| Analog Substituent | IC₅₀ (µM) for Target A | IC₅₀ (µM) for Target B | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 2,6-Dimethylpiperidine | 0.45 ± 0.02 | 12.3 ± 1.1 | 28.5 |
| 4-Chlorophenyl | 1.20 ± 0.15 | 8.9 ± 0.7 | 15.2 |
| 3-Methoxybenzyl | 0.90 ± 0.10 | 18.6 ± 2.3 | 42.0 |
Q. Q4: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADME prediction : Use Discovery Studio or Schrödinger Suite to calculate logP (target <3), polar surface area (<140 Ų), and P-glycoprotein efflux ratios. The sulfone group may improve solubility but reduce membrane permeability .
- QSAR analysis : Train models on datasets from PubChem (e.g., AID 504904) to correlate structural features (e.g., piperidine methylation) with bioavailability .
- MD simulations : Assess binding dynamics with targets (e.g., serotonin receptors) under physiological conditions (150 mM NaCl, 310 K) to optimize residence time .
Q. Q5: What are the limitations in extrapolating in vitro results to in vivo models for this compound?
Answer: Key challenges include:
- Matrix degradation : Organic degradation in biological samples (e.g., plasma) can alter metabolite profiles. Stabilize samples with cooling (-20°C) and protease inhibitors .
- Species variability : Test metabolic pathways in human hepatocytes vs. rodent models to identify interspecies differences in CYP450-mediated oxidation .
- Dose linearity : Perform pharmacokinetic studies at multiple doses (1–50 mg/kg) to detect non-linear absorption due to solubility limits .
Methodological Best Practices
Q. Q6: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Answer:
- Forced degradation : Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via LC-MS; sulfone groups are prone to hydrolysis at pH >10 .
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV) to assess isomerization or ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
